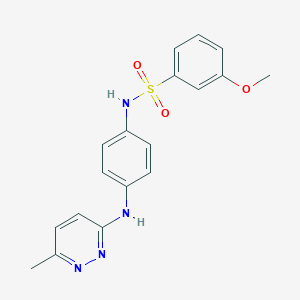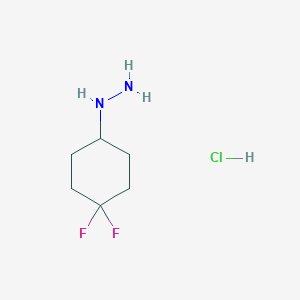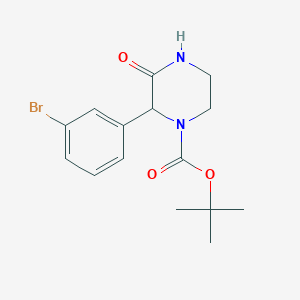![molecular formula C19H14N6O B2661775 4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol CAS No. 900278-45-7](/img/structure/B2661775.png)
4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol” is a complex organic molecule. It is likely to be a heterocyclic compound due to the presence of pyrazolo and triazolo rings .
Synthesis Analysis
The synthesis of such compounds often involves aromatic nucleophilic substitution . The yield of similar compounds has been reported to be around 64%, with a melting point of 162-164°C .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings including pyrazolo and triazolo . The geometry optimization of the molecular structure of similar compounds has been carried out for the monomer and dimer .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The yield of similar compounds has been reported to be around 64%, with a melting point of 162-164°C .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its complex structure. The yield of similar compounds has been reported to be around 64%, with a melting point of 162-164°C .科学的研究の応用
Synthesis and Structural Characterization
Researchers have developed methods for synthesizing pyrazolo[1,5-a]pyrimidines derivatives, including those related to the compound , under various conditions such as microwave radiation. These compounds have been characterized using techniques like IR, NMR, HRMS, and X-ray diffraction to determine their structures and properties (Zhang et al., 2016). Similar efforts have led to the creation of compounds with potential as anticancer agents, highlighting the versatility of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry applications (Abdelhamid et al., 2016).
Biological Activities
The antifungal abilities of pyrazolo[1,5-a]pyrimidines have been evaluated, showing effectiveness against various phytopathogenic fungi. This demonstrates the potential of these compounds in developing new antifungal agents (Zhang et al., 2016). Additionally, some derivatives have shown promising anticancer activities against human breast carcinoma cell lines, suggesting their applicability in cancer research and therapy (Abdelhamid et al., 2016).
Mechanistic Insights and Drug Development
The synthesis and evaluation of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as adenosine receptor antagonists have provided insights into the influence of structural modifications on receptor affinity. This research supports the development of targeted therapies for diseases modulated by adenosine receptors (Pastorin et al., 2003).
Antimicrobial Properties
Newly synthesized azolopyrimidine derivatives incorporating pyrazole moieties have been shown to exhibit high antimicrobial activity against Gram-positive and Gram-negative bacteria. This highlights the potential of such compounds in addressing the need for new antimicrobial agents (Abbas et al., 2017).
将来の方向性
特性
IUPAC Name |
4-[10-(3-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O/c1-12-3-2-4-14(9-12)25-18-16(10-21-25)19-22-17(23-24(19)11-20-18)13-5-7-15(26)8-6-13/h2-11,26H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCCDSGUAYLUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]pyrrolidin-2-one](/img/structure/B2661693.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2661696.png)
![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone](/img/structure/B2661698.png)

![1-(2-fluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2661701.png)
![5-((4-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2661702.png)


![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2661709.png)


![N-(2,4-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2661714.png)
